molecular formula C20H24N2O2 B559691 Epiquinidine CAS No. 572-59-8

Epiquinidine

Cat. No.: B559691
CAS No.: 572-59-8
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-AFHBHXEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epiquinidine is a stereoisomer of quinidine, which is derived from the bark of the Cinchona tree. It is a member of the Cinchona alkaloids, which have been historically significant due to their antimalarial properties. This compound is characterized by its unique stereochemistry, which differentiates it from its more active counterparts, quinine and quinidine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epiquinidine can be synthesized through the base-catalyzed epimerization of quinine. This process involves the rearrangement of the stereochemistry at the C-9 position of quinine to yield this compound. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the extraction of quinine from the Cinchona bark, followed by its epimerization to this compound. The reaction conditions are optimized to ensure maximum yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Epiquinidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinic acid derivatives, while reduction can produce dihydro derivatives of this compound .

Scientific Research Applications

Epiquinidine has several applications in scientific research:

Mechanism of Action

Epiquinidine exerts its effects primarily through its interaction with sodium channels in cardiac cells. It blocks the sodium channels, thereby prolonging the action potential and reducing myocardial excitability. This mechanism is similar to that of quinidine, although this compound is less potent due to its distinct stereochemistry .

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its stereochemistry, which affects its biological activity and chemical reactivity. Unlike quinine and quinidine, this compound is less active as an antimalarial and antiarrhythmic agent, making it a valuable compound for studying the effects of stereochemistry on biological activity .

Biological Activity

Epiquinidine is a stereoisomer of quinidine, a well-known alkaloid derived from the bark of the cinchona tree. While quinidine is recognized for its antiarrhythmic and antimalarial properties, this compound's biological activity has garnered interest due to its potential applications in medicine. This article explores the biological activity of this compound, including its mechanisms of action, comparative efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique stereochemistry, which influences its interaction with biological targets. The molecular structure can be represented as follows:

  • Chemical Formula : C_20H_24N_2O_2
  • Molecular Weight : 328.42 g/mol

The compound's conformation plays a critical role in determining its biological activity, particularly in terms of receptor binding and pharmacodynamics.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Antimalarial Activity : this compound has been studied for its antimalarial properties, particularly against Plasmodium falciparum. Research indicates that it has lower cytostatic potency compared to its parent compound quinine, with significantly higher IC50 values against both sensitive and resistant strains of malaria .
  • Antiarrythmic Properties : Similar to quinidine, this compound functions as a Class IA antiarrhythmic agent. It blocks sodium channels, thereby stabilizing cardiac membranes and preventing arrhythmias. This action is crucial in managing conditions like atrial fibrillation.
  • Heme Interaction : this compound's interaction with heme is pivotal in its antimalarial activity. Studies suggest that it forms complexes with heme that inhibit the formation of hemozoin, a detoxification product of free heme in malaria parasites . This inhibition is essential for disrupting the parasite's lifecycle.

Comparative Efficacy

A comparative analysis of this compound and related compounds reveals significant differences in their biological activities:

CompoundIC50 (µM) against P. falciparumMechanism of Action
This compoundHigher than quinineSodium channel blockade; heme interaction
QuinineLowerSodium channel blockade; heme interaction
QuinidineModerateSodium channel blockade; heme interaction

The increased IC50 values for this compound suggest reduced effectiveness against malaria compared to quinine and quinidine, indicating a need for further research into structural modifications that could enhance its potency.

Case Studies and Research Findings

  • Cytostatic vs. Cytocidal Activity : A study conducted by Karle et al. demonstrated that while this compound shows decreased cytostatic activity against P. falciparum, it retains some cytocidal properties . This finding suggests that while it may not be effective as a standalone treatment, it could be useful in combination therapies.
  • Conformational Analysis : Research on the conformational dynamics of this compound indicates that its spatial arrangement affects its binding affinity to target proteins . Understanding these conformational preferences can guide the design of more effective derivatives.
  • Drug Repurposing Potential : Recent discussions in pharmacology highlight the potential for drug repurposing strategies involving this compound as a chiral switch from quinidine . This approach could enable the utilization of existing compounds for new therapeutic applications without extensive development costs.

Properties

IUPAC Name

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUPRKONTZGTKE-AFHBHXEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205835
Record name Epiquinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572-59-8
Record name Epiquinidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epiquinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epiquinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9R)-6'-methoxycinchonan-9-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPIQUINIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN974X9U97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epiquinidine
Reactant of Route 2
Epiquinidine
Reactant of Route 3
Epiquinidine
Reactant of Route 4
Epiquinidine
Reactant of Route 5
Epiquinidine
Reactant of Route 6
Reactant of Route 6
Epiquinidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.